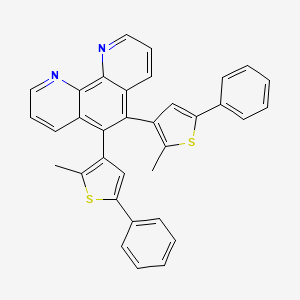![molecular formula C16H17N3O7 B14181124 L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine CAS No. 921934-37-4](/img/structure/B14181124.png)
L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine typically involves the reaction of L-alanine and L-serine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
Aplicaciones Científicas De Investigación
L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phthalylglycyl chloride
- Phthaloyl-L-alanyl-L-glutamine
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is unique due to its specific structure, which combines the properties of both L-alanine and L-serine with the phthalimide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Propiedades
Número CAS |
921934-37-4 |
|---|---|
Fórmula molecular |
C16H17N3O7 |
Peso molecular |
363.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C16H17N3O7/c1-8(17)13(21)18-11(16(24)25)7-26-12(20)6-19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7,17H2,1H3,(H,18,21)(H,24,25)/t8-,11-/m0/s1 |
Clave InChI |
BWOSAPJIHCATNO-KWQFWETISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


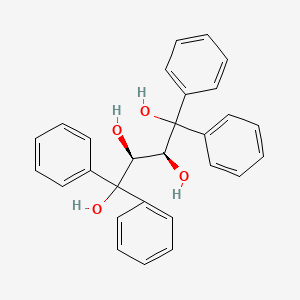
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
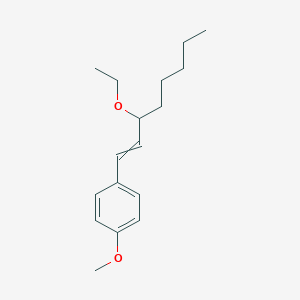
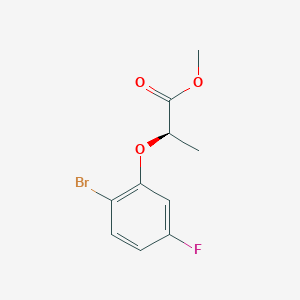
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
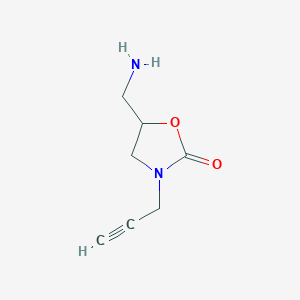
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
